molecular formula C23H18N2OS2 B3572327 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone

Cat. No.: B3572327
M. Wt: 402.5 g/mol
InChI Key: UULABCZKWRAADZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-[(1,3-benzothiazol-2-ylthio)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine” is a complex organic molecule that contains a benzothiazole moiety. Benzothiazole is a heterocyclic compound, which is a compound that contains atoms of at least two different elements as members of its rings .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The synthesis of benzothiazoles can also be achieved via cyclization of 2-aminothiophenols with CO2 in the presence of diethylsilane .


Molecular Structure Analysis

The molecular structure of “5-[(1,3-benzothiazol-2-ylthio)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine” is complex, with a benzothiazole ring fused to a dibenzo[b,f]azepine ring. The benzothiazole ring system is a benzo-fused thiazole ring, which is a type of heterocyclic compound .


Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions. For example, they can participate in condensation reactions with aldehydes in DMF to efficiently provide 2-substituted benzothiazoles . They can also undergo a sequence involving the formation of an aryl glyoxal, ring-opening of the benzothiazole, followed by condensation of the amino group with the aryl glyoxal, cyclization, and oxidation .


Physical and Chemical Properties Analysis

The physical and chemical properties of “5-[(1,3-benzothiazol-2-ylthio)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine” would depend on its specific structure. Benzothiazoles are generally stable compounds and can exhibit a range of properties depending on their substituents .

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary depending on their specific structure and the biological target they interact with. Some benzothiazole derivatives have shown potent inhibition against M. tuberculosis . The structure-activity relationships of new benzothiazole derivatives and their molecular docking studies have been discussed against the target DprE1 .

Future Directions

Benzothiazole derivatives have shown a wide range of biological activities, making them interesting targets for the development of new therapeutics . Future research could focus on the synthesis of new benzothiazole derivatives with enhanced biological activity, as well as further investigation of their mechanisms of action .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2OS2/c26-22(15-27-23-24-18-9-3-6-12-21(18)28-23)25-19-10-4-1-7-16(19)13-14-17-8-2-5-11-20(17)25/h1-12H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULABCZKWRAADZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CSC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone
Reactant of Route 3
Reactant of Route 3
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone
Reactant of Route 4
Reactant of Route 4
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone
Reactant of Route 5
Reactant of Route 5
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.